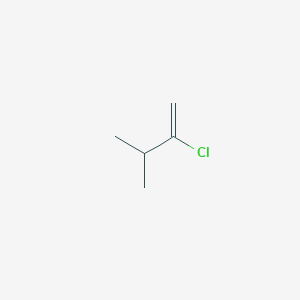
2-Chloro-3-methylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylbut-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
2-Chloro-3-methylbut-1-ene serves as an important intermediate in organic synthesis. It can participate in various reactions including:
- Nucleophilic Substitution Reactions : The chlorine atom in this compound can be replaced by nucleophiles, leading to the formation of various alcohols, amines, or ethers. This property is particularly useful for synthesizing more complex organic molecules.
- Elimination Reactions : When treated with strong bases, this compound can undergo elimination reactions to form alkenes. This is significant for creating different isomers depending on the base used, following Zaitsev's rule or Hofmann's rule depending on the sterics of the base involved .
Precursor to Pharmaceuticals
Due to its reactivity, this compound is used as a precursor in the synthesis of various pharmaceutical compounds. For instance:
- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound can be transformed into compounds with cytotoxic activity against cancer cells. This includes modifications that lead to the formation of alkylating agents which target cancer cells effectively .
Polymer Production
The compound is also relevant in polymer chemistry:
- Production of Polymeric Materials : this compound can be polymerized to form polyolefins, which are significant in producing plastics and elastomers. The polymerization process can be initiated through various methods, including radical polymerization, leading to materials with diverse properties suitable for different applications .
Case Study 1: Synthesis of Isomers
A study demonstrated that when this compound was reacted with sodium hydroxide and potassium tert-butoxide, two distinct isomers were produced. The reaction conditions influenced which isomer predominated. Sodium hydroxide favored the formation of a more substituted alkene (isomer A), while potassium tert-butoxide led to a less substituted alkene (isomer B), showcasing the compound's utility in selective synthesis .
Case Study 2: Pharmaceutical Applications
In another research study, derivatives synthesized from this compound were tested for their biological activity against specific cancer cell lines. The findings indicated that certain modifications enhanced cytotoxicity, making these derivatives potential candidates for further development as therapeutic agents .
化学反応の分析
Nucleophilic Substitution Reactions
2-Chloro-3-methylbut-1-ene can undergo nucleophilic substitution reactions, primarily through the SN1 and SN2 mechanisms.
2.1.1 SN1S_N1SN1 Mechanism
The SN1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group (chloride ion). This reaction is favored in polar protic solvents, which stabilize the carbocation.
-
Reaction Example : When treated with water, this compound can form 2-methylbutan-2-ol.
Elimination Reactions
Elimination reactions can occur via E1 or E2 mechanisms, leading to the formation of alkenes.
2.2.1 E1E1E1 Mechanism
In an E1 reaction, the first step involves the formation of a carbocation intermediate, similar to the SN1 mechanism. This is followed by deprotonation to form an alkene.
-
Major Product : The primary product from this pathway is likely to be 2-methylbut-2-ene due to its stability as a more substituted alkene.
2.2.2 E2E2E2 Mechanism
The E2 mechanism involves a concerted elimination where a base abstracts a proton while the leaving group departs simultaneously.
-
Reaction Example : Treatment with strong bases like potassium hydroxide in ethanol leads to dehydrohalogenation, producing alkenes.
Experimental Findings
Research studies have demonstrated that this compound exhibits distinct reactivity patterns depending on reaction conditions:
Kinetics and Mechanisms
A study utilizing density functional theory (DFT) and ab initio methods explored the elimination kinetics of related compounds, indicating that steric factors and solvent effects significantly influence reaction pathways . The transition states for both substitution and elimination reactions were characterized, highlighting that more substituted alkenes are thermodynamically favored due to their stability.
Stability Comparisons
Comparative studies have shown that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than its counterpart, suggesting that reaction pathways leading to more substituted products are preferred under equilibrium conditions .
特性
CAS番号 |
17773-64-7 |
|---|---|
分子式 |
C5H9Cl |
分子量 |
104.58 g/mol |
IUPAC名 |
2-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
InChIキー |
RBSYGFLXVMWYGD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)Cl |
正規SMILES |
CC(C)C(=C)Cl |
同義語 |
2-Chloro-3-methyl-1-butene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















